
3-Phenyl-1H-pyrrol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1H-pyrrol-1-ol is a heterocyclic compound that features a pyrrole ring substituted with a phenyl group at the 3-position and a hydroxyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrrol-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent can yield the desired pyrrole derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce the phenyl group onto the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1H-pyrrol-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group and the phenyl ring allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents such as halogens or nitro groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce the fully saturated pyrrolidine derivative.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1H-pyrrol-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenyl-1H-pyrrol-1-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes such as tyrosine kinases and cyclin-dependent kinases . Additionally, the compound can induce apoptosis in cancer cells through the activation of p53-mediated pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyrrolidine: A saturated analog of pyrrole with a fully hydrogenated ring.
Pyrrolopyrazine: A compound containing both pyrrole and pyrazine rings, exhibiting diverse biological activities.
Uniqueness
3-Phenyl-1H-pyrrol-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
34288-46-5 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-hydroxy-3-phenylpyrrole |
InChI |
InChI=1S/C10H9NO/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8,12H |
InChI-Schlüssel |
GFEOETSOHSKIDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


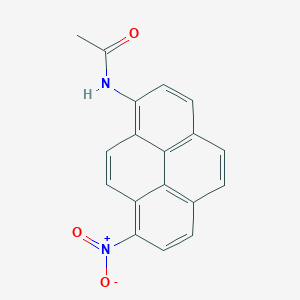
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
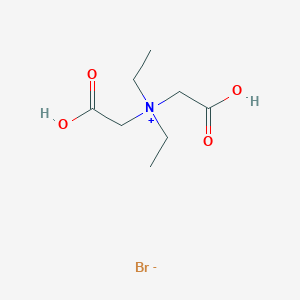
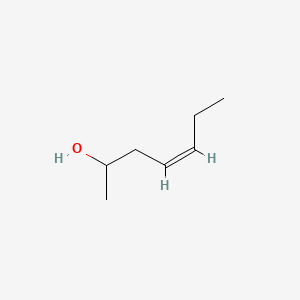
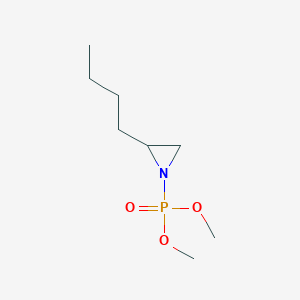
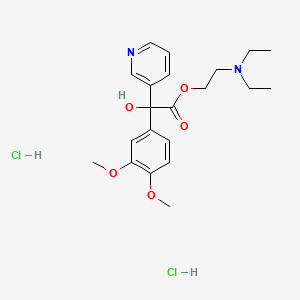


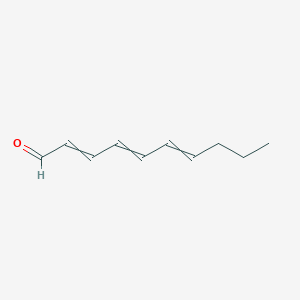

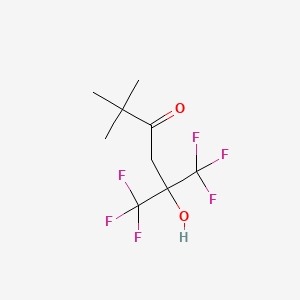
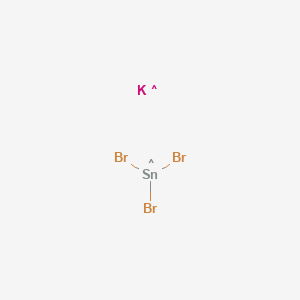
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)

